テトラヒドロキシスクアレン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

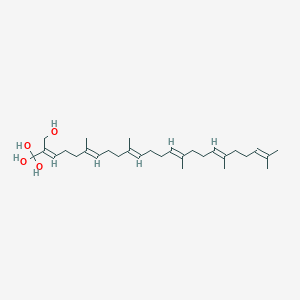

Tetrahydroxysqualene is a useful research compound. Its molecular formula is C30H50O4. The purity is usually 95%.

BenchChem offers high-quality Tetrahydroxysqualene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydroxysqualene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗マイコバクテリア薬開発

テトラヒドロキシスクアレンは、潜在的な抗マイコバクテリア薬として特定されています。これは、結核(TB)の原因となる結核菌に対して活性を示します。 MIC(最小発育阻止濃度)が10.0 µg/mLであり、特に薬剤耐性TB株に対処する新しい治療法の開発に期待されています {svg_1} {svg_2}.

代謝物研究

ウルシに含まれる代謝物として、テトラヒドロキシスクアレンは、植物の生化学における役割が注目されています。 その機能を理解することは、植物の防御機構への洞察を提供し、農業への応用に繋がる可能性があります {svg_3}.

トリテルペノイド化学

テトラヒドロキシスクアレンは、多様な生物活性を示す化学物質のクラスであるトリテルペノイドです。 その構造と合成に関する研究は、薬理学および合成生物学に影響を与える、トリテルペノイド化学のより広範な分野に貢献する可能性があります {svg_4}.

天然物合成

ウルシなどの天然源からこの化合物を単離することは、新しい化学物質を発見する際の生物多様性の重要性を浮き彫りにしています。 これは、創薬および開発における天然物合成の可能性を強調しています {svg_5}.

植物化学

テトラヒドロキシスクアレンは、葉や枝などの植物の特定の部分に存在するため、植物化学研究の対象となっています。 これらの研究は、医薬品や産業におけるさまざまな用途を持つ新しい植物化学物質の発見につながる可能性があります {svg_6}.

Safety and Hazards

Safety measures for handling Tetrahydroxysqualene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

生化学分析

Biochemical Properties

Tetrahydroxysqualene plays a significant role in biochemical reactions due to its multiple hydroxyl functional groups. It interacts with various enzymes and proteins, particularly those involved in the biosynthesis of cholesterol. Tetrahydroxysqualene is a key intermediate in the synthesis of cholesterol from squalene . It exhibits antimycobacterial activity with a minimum inhibitory concentration (MIC) of 10.0 μg/mL against Mycobacterium tuberculosis . The interactions of tetrahydroxysqualene with enzymes such as squalene epoxidase are crucial for its role in cholesterol biosynthesis .

Cellular Effects

Tetrahydroxysqualene affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting the growth of Mycobacterium tuberculosis, thereby exhibiting potential as an antimycobacterial agent . This compound impacts cell signaling pathways and gene expression related to bacterial cell wall synthesis and metabolism. Tetrahydroxysqualene’s effect on cellular metabolism includes the inhibition of key enzymes involved in the biosynthesis of essential lipids in bacterial cells .

Molecular Mechanism

The molecular mechanism of tetrahydroxysqualene involves its interaction with specific biomolecules and enzymes. It binds to squalene epoxidase, inhibiting its activity and thereby blocking the conversion of squalene to 2,3-oxidosqualene, a crucial step in cholesterol biosynthesis . This inhibition leads to the accumulation of squalene and a decrease in cholesterol levels. Additionally, tetrahydroxysqualene’s antimycobacterial activity is attributed to its ability to disrupt the cell wall synthesis of Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydroxysqualene have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Long-term studies have shown that tetrahydroxysqualene maintains its antimycobacterial activity over extended periods, although its potency may decrease slightly due to degradation . In vitro studies have demonstrated that tetrahydroxysqualene can inhibit bacterial growth for several days, indicating its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of tetrahydroxysqualene vary with different dosages in animal models. At lower doses, the compound exhibits significant antimycobacterial activity without notable toxic effects . At higher doses, tetrahydroxysqualene may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Tetrahydroxysqualene is involved in several metabolic pathways, primarily those related to cholesterol biosynthesis. It interacts with enzymes such as squalene epoxidase and lanosterol synthase, playing a crucial role in the conversion of squalene to cholesterol . The compound’s impact on metabolic flux includes the inhibition of cholesterol synthesis and the accumulation of squalene, which can affect overall lipid metabolism .

Transport and Distribution

Within cells and tissues, tetrahydroxysqualene is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in lipid-rich regions, such as cell membranes and lipid droplets . The compound’s localization is influenced by its hydrophobic nature, which allows it to integrate into lipid bilayers and affect membrane fluidity and function .

Subcellular Localization

Tetrahydroxysqualene is primarily localized in the endoplasmic reticulum and lipid droplets within cells . Its subcellular localization is directed by targeting signals and post-translational modifications that facilitate its integration into specific compartments. The compound’s activity and function are closely linked to its localization, as it interacts with enzymes involved in lipid metabolism and cholesterol biosynthesis within these subcellular structures .

特性

IUPAC Name |

(2E)-2-[(4E,8E,12E,16E)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3/b25-14+,26-15+,27-19+,28-20+,29-22+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADHQFKVVDBWOY-GDXSTRLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\CO)/C(O)(O)O)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the known efficacy of Tetrahydroxysqualene against Mycobacterium tuberculosis?

A1: Research indicates that Tetrahydroxysqualene exhibits antituberculosis activity with a minimum inhibitory concentration (MIC) of 10.0 µg/mL against Mycobacterium tuberculosis []. This means that this concentration of Tetrahydroxysqualene was sufficient to inhibit the growth of Mycobacterium tuberculosis in vitro.

Q2: What is the potential of Tetrahydroxysqualene as a future treatment for tuberculosis?

A2: While the study demonstrates the in vitro activity of Tetrahydroxysqualene against Mycobacterium tuberculosis [], further research is crucial to determine its potential as a therapeutic agent. Key areas for future investigation include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。